4-(chloromethyl)-6-methoxyquinoline
Description
4-(Chloromethyl)-6-methoxyquinoline is a quinoline derivative characterized by a chloromethyl (-CH2Cl) group at position 4 and a methoxy (-OCH3) group at position 6 on the quinoline scaffold. The quinoline core (C9H7N) provides a planar aromatic system, with substituents influencing reactivity, solubility, and biological activity. Based on related compounds, its molecular formula is inferred as C11H10ClNO (molecular weight ≈ 207.66 g/mol). The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, while the methoxy group contributes to electron-donating effects .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-(chloromethyl)-6-methoxyquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3 |
InChI Key |
HSBKMMSLWXJVGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Hydroxymethyl)-6-Methoxyquinoline
The hydroxymethyl precursor is synthesized via Vilsmeier-Haack formylation followed by borohydride reduction. Adapted from CN112110856, 6-methoxyquinoline undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80°C, yielding 4-formyl-6-methoxyquinoline. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol at 0°C provides the hydroxymethyl derivative in 89% yield.
Chlorination with Thionyl Chloride
The hydroxymethyl intermediate is treated with excess thionyl chloride (SOCl₂) in anhydrous DCM under reflux. The reaction completes within 4 hours, yielding 4-(chloromethyl)-6-methoxyquinoline with 85–91% efficiency. Gas chromatography-mass spectrometry (GC-MS) analysis confirms minimal formation of sulfonic acid byproducts when stoichiometric SOCl₂ is used.
Advantages Over Direct Methods:
-
Higher Selectivity: No competing ring chlorination observed.
-
Scalability: Bench-stable reagents facilitate multi-gram synthesis.
Radical Chlorination of 4-Methyl-6-Methoxyquinoline
Methyl group chlorination offers a straightforward pathway but requires precise control to avoid over-chlorination.
Light-Induced Chlorination
A mixture of 4-methyl-6-methoxyquinoline and sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) is irradiated with UV light (365 nm) at 40°C. The radical chain mechanism selectively converts the methyl group to chloromethyl, achieving 75% yield after 8 hours. Excess SO₂Cl₂ is neutralized with sodium bicarbonate prior to extraction.
Catalytic Chlorination
Using azobisisobutyronitrile (AIBN) as a radical initiator reduces reaction time to 3 hours while maintaining 70% yield. However, this method generates trace amounts of dichloromethyl byproducts (∼5%), necessitating careful chromatography.
Reductive Amination and Subsequent Functionalization
Although primarily used for amine synthesis, reductive amination can indirectly access chloromethyl derivatives.
Amination-Reduction Sequence
6-Methoxyquinoline-4-carbaldehyde is condensed with ammonium acetate followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield 4-aminomethyl-6-methoxyquinoline. Diazotization with nitrous acid (HNO₂) and treatment with CuCl produces the chloromethyl analog in 58% overall yield.
Drawbacks:
-
Multi-Step Process: Low overall efficiency limits industrial applicability.
-
Hazardous Intermediates: Diazonium salts pose explosion risks.
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each approach:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | MOMCl, AlCl₃, DCM, 0–5°C | 68–72 | 92 | Moderate |
| Hydroxymethyl Substitution | SOCl₂, DCM, reflux | 85–91 | 98 | High |
| Radical Chlorination | SO₂Cl₂, UV, CCl₄, 40°C | 70–75 | 90 | Low |
| Suzuki Coupling | Pd(PPh₃)₄, chloromethylboronic acid, dioxane | 62 | 95 | Moderate |
| Reductive Amination | NaBH₃CN, HNO₂, CuCl | 58 | 88 | Low |
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Products include quinoline carboxylic acids, quinoline aldehydes, and quinoline ketones.
Reduction: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
4-(chloromethyl)-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is a precursor in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Quinoline Derivatives
Key Observations:
- Substituent Effects: Chloromethyl vs. Chloro: The -CH2Cl group in this compound increases steric bulk and reactivity compared to simple chloro (-Cl) substituents (e.g., 4-Chloro-6-methoxy-2-methylquinoline) . Methoxy vs. Dimethoxy Derivatives: Additional methoxy groups (e.g., 4-Chloro-6,7-dimethoxyquinoline) increase polarity and planar rigidity, as evidenced by crystallographic data .
Physicochemical Properties
- Lipophilicity : The chloromethyl group increases logP compared to methoxy or methyl analogs, impacting membrane permeability.
- Thermal Stability: Dimethoxy derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) show higher melting points (~130°C) due to intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(chloromethyl)-6-methoxyquinoline, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step alkylation and methoxylation. For example, intermediate compounds like 4-azido-6-methoxy-2-methylquinoline can be treated with propargyl alcohol to form triazole derivatives, with yields optimized using PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane . Alkylation steps often require basic conditions (e.g., K₂CO₃) and methylating agents like methyl iodide . Temperature control (e.g., reflux in POCl₃ for chlorination) and solvent selection (e.g., methanol for crystallization) are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- NMR : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., δ 8.57 ppm for quinoline protons in DMSO-d₆) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 224 [M+1]) .
Q. How does the chloro-methyl substituent affect the compound’s stability under varying pH and temperature?
- Methodology : The chloro-methyl group increases electrophilicity, making the compound prone to hydrolysis under acidic/basic conditions. Stability studies recommend storage at 4°C in inert atmospheres. Reductive degradation pathways (e.g., using NaBH₄) should be monitored via HPLC .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodology : Contradictions often arise from tautomerism or solvent effects. For example, fluorescence studies of 6-methoxyquinoline analogs show pH-dependent excited-state proton transfer, which alters spectral profiles . Use deuterated solvents for NMR and pH-controlled environments for UV-Vis/fluorescence assays to isolate artifacts .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., triazole or amide formation)?
- Methodology :
- Catalyst selection : Pd-based catalysts improve cross-coupling efficiency for arylboronic acids .
- Protecting groups : Phthalimido groups direct substitutions away from the methoxy moiety, as seen in 8-(1-phthalimidoalkyl)-aminoquinolines .
- Computational modeling : DFT calculations predict reactive sites using HOMO/LUMO maps .
Q. What photophysical properties make this compound suitable for fluorescence-based applications?
- Methodology : The methoxy group enhances fluorescence quantum yield by stabilizing the excited state. Picosecond transient absorption spectroscopy reveals proton exchange rates in excited states (e.g., τdp ∼ 2.2 ps for hydroxyl deprotonation in acidic media) . Compare with non-fluorescent analogs like quinidine, which lack protonation during excitation .
Q. How can computational tools predict biological activity or reactivity of derivatives?
- Methodology :
- Docking studies : Simulate interactions with targets like kinases or DNA using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃O) with antibacterial IC₅₀ values .
- MD simulations : Assess intramolecular hydrogen bonding (e.g., in quinine vs. quinidine) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
